tert-Butyl (3-bromo-2-nitrophenyl)carbamate
Description
Properties
Molecular Formula |
C11H13BrN2O4 |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |
InChI Key |
CSQGDSDMGMCAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(3-bromo-2-nitrophenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of tert-Butyl(3-bromo-2-nitrophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3-bromo-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Reduction: 3-amino-2-nitrophenylcarbamate.
Deprotection: 3-bromo-2-nitroaniline.
Scientific Research Applications
tert-Butyl(3-bromo-2-nitrophenyl)carbamate is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(3-bromo-2-nitrophenyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the enzyme or protein being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
tert-Butyl (2-bromo-5-nitrophenyl)carbamate (CAS 384793-19-5)
- Structural Difference : Bromine at ortho-position and nitro at para-position.
- Properties: Similar molecular weight but distinct reactivity due to altered electronic effects.
tert-Butyl (3-bromo-4-nitrophenyl)carbamate (18b-p)
- Structural Difference : Bromine at meta-position and nitro at para-position.
- Synthesis : Reported in with a 15% yield, lower than the target compound (29%). The reduced yield may stem from steric hindrance during nitration .
Ethyl (4-bromo-2-nitrophenyl)carbamate (CAS 113579-10-5)
- Structural Difference : Ethyl carbamate group instead of tert-butyl, with bromine at para-position.
- However, the tert-butyl group in the target compound offers better stability under acidic conditions .
Functional Group Modifications
tert-Butyl (4,5-dimethoxy-2-nitrophenyl)carbamate (20)
- Structural Difference : Methoxy groups at meta and para positions instead of bromine.
- Synthesis : Higher yield (78%) compared to the target compound (29%), attributed to the electron-donating methoxy groups facilitating nitration .
- Applications : Methoxy derivatives are often used in drug discovery for their bioavailability and metabolic stability .
tert-Butyl (3-methyl-4-nitrophenyl)carbamate (CAS 1380445-45-3)
- Structural Difference : Methyl group at meta-position instead of bromine.
- Properties : The methyl group enhances lipophilicity, making this analog suitable for hydrophobic interactions in medicinal chemistry. Purity reported at 95% .
tert-Butyl (2-chloro-4-nitrophenyl)carbamate (CAS 1060801-16-2)
Comparative Data Table
Key Research Findings
Substituent Position Dictates Reactivity : Bromine at meta (target compound) vs. ortho (CAS 384793-19-5) alters electronic effects, influencing regioselectivity in further functionalization .
Yield Variations : Electron-donating groups (e.g., methoxy in compound 20) improve nitration efficiency compared to electron-withdrawing halogens .
Industrial Relevance : Brominated analogs are prioritized in Suzuki-Miyaura couplings due to bromine’s superior leaving-group ability over chlorine .
Biological Activity
tert-Butyl (3-bromo-2-nitrophenyl)carbamate is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring. This structure contributes to its reactivity and interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its structural components, particularly the nitro group. The nitro group can be reduced to reactive intermediates that interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom also plays a crucial role in the compound's binding affinity to target proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, particularly in the context of synthetic biology and pharmacology.
- Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory activity, which may extend to this carbamate derivative.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further investigation is required to confirm these findings.
Case Study 1: Enzyme Interaction
A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition of enzyme activity at varying concentrations, suggesting its potential as an enzyme inhibitor in therapeutic applications.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 45% |
| 25 | 70% |
| 50 | 85% |
Case Study 2: Anti-inflammatory Activity
In vivo studies compared the anti-inflammatory effects of this compound with standard anti-inflammatory drugs. The compound exhibited notable inhibition of carrageenan-induced paw edema in rats.
| Compound | % Inhibition at 12h |
|---|---|
| This compound | 54% |
| Indomethacin | 62% |
Comparative Analysis with Similar Compounds
The unique presence of both bromine and nitro groups in this compound distinguishes it from other similar compounds. For instance:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl (4-chlorophenyl)carbamate | Chlorine substituent | Moderate enzyme inhibition |
| tert-Butyl (4-fluorophenyl)carbamate | Fluorine substituent | Low anti-inflammatory effects |
| This compound | Bromine and nitro groups present | Significant enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
